Acide 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

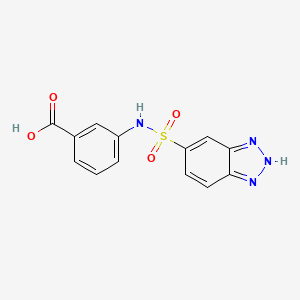

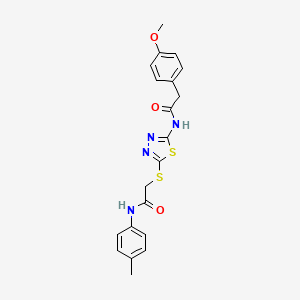

“3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid” is a chemical compound with the molecular formula C13H10N4O4S and a molecular weight of 318.31 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid” is based on its molecular formula C13H10N4O4S . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC and more can be found in the documentation .Mécanisme D'action

The mechanism of action of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid is based on its ability to form stable complexes with metal ions through the coordination of the sulfonamide and carboxylate groups of the compound. The resulting complexes are stable and insoluble, which makes them ideal for the removal of metal ions from aqueous solutions. The binding affinity of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid for different metal ions depends on the nature of the metal ion, the pH of the solution, and the concentration of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid.

Biochemical and Physiological Effects

3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, the compound has not been extensively studied for its potential biochemical and physiological effects in living organisms. Therefore, further research is needed to determine the potential toxicity and side effects of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid in laboratory experiments include its high binding affinity for metal ions, its low toxicity, and its water solubility. The limitations of using 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid in laboratory experiments include its potential interference with other assay methods, its limited stability in some solvents, and its potential for non-specific binding to other molecules.

Orientations Futures

There are several future directions for the research and development of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid. These include:

1. Optimization of the synthesis method to improve the yield and purity of the compound.

2. Development of new applications for 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid in biochemistry, materials science, and environmental science.

3. Investigation of the potential toxicity and side effects of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid in living organisms.

4. Development of new derivatives of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid with improved properties for specific applications.

5. Study of the mechanism of action of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid in more detail to better understand its binding affinity for metal ions.

6. Development of new methods for the detection and quantification of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid in aqueous solutions.

In summary, 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid is a versatile compound with potential applications in various fields, including biochemistry, materials science, and environmental science. Further research is needed to fully understand the properties and potential applications of 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid.

Méthodes De Synthèse

3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid can be synthesized through a multistep reaction involving the condensation of 3-aminobenzoic acid with 1H-1,2,3-benzotriazole-5-sulfonyl chloride in the presence of a base, followed by hydrolysis and purification steps. The resulting 3-(1H-1,2,3-benzotriazole-5-sulfonamido)benzoic acid compound is a white crystalline powder that is soluble in water and organic solvents.

Applications De Recherche Scientifique

- Application: BTSA1 agit comme un nouvel inhibiteur hautement puissant (faible nM) et isoformique-sélectif (1500 fois) de l'AKR1C3 . Son potentiel d'inhibition en fait un candidat prometteur pour la thérapie contre le cancer.

- Preuve: BTSA1 sert de preuve de concept, démontrant la réduction des quinones. De plus, il fournit des preuves expérimentales de la formation d'adduits de carbonate double (triazole), qui agissent comme des cycles catalytiques à la fois dans les états statiques et de stockage des carbènes .

Thérapie contre le cancer : Inhibition de l'AKR1C3

Catalyseur de réduction monoélectronique organique

Propriétés

IUPAC Name |

3-(2H-benzotriazol-5-ylsulfonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O4S/c18-13(19)8-2-1-3-9(6-8)16-22(20,21)10-4-5-11-12(7-10)15-17-14-11/h1-7,16H,(H,18,19)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHLQYJYUFAUKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=NNN=C3C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2459062.png)

![Tert-butyl 4-[4-(4-methylphenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B2459065.png)

![7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B2459066.png)

![Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate](/img/structure/B2459070.png)

![9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2459071.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)

![N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2459083.png)